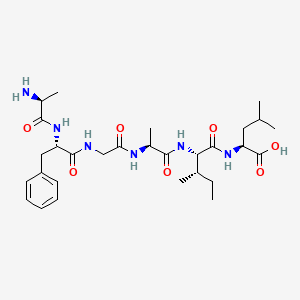

H-Ala-Phe-Gly-Ala-Ile-Leu-OH

Description

Structure

2D Structure

Properties

CAS No. |

574749-68-1 |

|---|---|

Molecular Formula |

C29H46N6O7 |

Molecular Weight |

590.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C29H46N6O7/c1-7-17(4)24(28(40)34-22(29(41)42)13-16(2)3)35-26(38)19(6)32-23(36)15-31-27(39)21(33-25(37)18(5)30)14-20-11-9-8-10-12-20/h8-12,16-19,21-22,24H,7,13-15,30H2,1-6H3,(H,31,39)(H,32,36)(H,33,37)(H,34,40)(H,35,38)(H,41,42)/t17-,18-,19-,21-,22-,24-/m0/s1 |

InChI Key |

QUDSNFZLHLEZEU-NKPWQZCCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for H Ala Phe Gly Ala Ile Leu Oh

Solution-Phase Peptide Synthesis (LPPS) Approaches for Hexapeptides

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method of peptide synthesis where all reactions are carried out in a homogeneous solution. researchgate.netcreative-peptides.com While often more labor-intensive than SPPS due to the need for purification after each step, it is highly scalable and allows for the purification and characterization of intermediates. researchgate.netchempep.com

Similar to SPPS, LPPS can be performed in a stepwise manner, where single protected amino acids are added one by one to the growing peptide chain. chempep.commdpi.com Each coupling and deprotection step is followed by purification, typically by extraction or crystallization. researchgate.net

A more efficient approach for longer peptides is fragment condensation . qyaobio.comchempep.com In this strategy, smaller, protected peptide fragments (e.g., di- or tripeptides) are synthesized separately, often using stepwise LPPS or even SPPS. chempep.commdpi.com These fragments are then coupled together in solution to form the final peptide. united-bio.com

Table 5: Comparison of Stepwise Elongation and Fragment Condensation in LPPS

| Strategy | Description | Advantages | Disadvantages |

| Stepwise Elongation | Amino acids are added one at a time to the growing peptide chain. chempep.commdpi.com | Minimizes racemization risk. mdpi.com | Time-consuming for longer peptides, cumulative yield can be low. chempep.commdpi.com |

| Fragment Condensation | Pre-synthesized peptide fragments are coupled together. qyaobio.comchempep.com | Higher overall yields for longer peptides, easier purification of the final product. mdpi.com | Risk of racemization at the coupling site, potential solubility issues with large fragments. united-bio.com |

Purification Techniques in Solution-Phase Hexapeptide Synthesis

The purification of H-Ala-Phe-Gly-Ala-Ile-Leu-OH and similar hexapeptides following solution-phase synthesis is critical for achieving the high purity required for research and therapeutic applications. sci-hub.se This phase of the synthesis is often challenging due to the potential for side-product formation and the physicochemical similarities between the target peptide and impurities. google.com A combination of chromatographic and non-chromatographic methods is typically employed.

Chromatographic Methods:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most prevalent technique for the purification of peptides. google.com It separates molecules based on their hydrophobicity. For this compound, which contains several hydrophobic residues (Phe, Ile, Leu), RP-HPLC is particularly effective. The process involves a stationary phase, often a silica (B1680970) support functionalized with alkyl chains (e.g., C8 or C18), and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile, with trifluoroacetic acid (TFA) often used as an ion-pairing agent. google.comresearchgate.net The gradient of the organic solvent is adjusted to elute the peptide with the desired purity. google.com

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a specific pH. diaion.com It can be a useful pre-purification step to remove impurities with significantly different isoelectric points from the target hexapeptide. tu-darmstadt.de The peptide is loaded onto a column with a charged stationary phase, and elution is achieved by changing the pH or increasing the salt concentration of the mobile phase. diaion.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. google.com While less common for purifying short peptides like hexapeptides, it can be effective in removing larger or smaller impurities, such as aggregated peptides or residual amino acids and coupling reagents. google.com

Non-Chromatographic Methods:

Crystallization: Crystallization is a highly effective purification technique that can yield peptides of very high purity. sci-hub.segoogle.com It involves dissolving the crude peptide in a suitable solvent system and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of crystals. nih.gov The process is highly specific and can remove impurities that are difficult to separate by chromatography. For instance, a study on a cyclic hexapeptide demonstrated successful purification through crystallization from a chloroform (B151607) and petroleum ether mixture. researchgate.net

Precipitation: Selective precipitation can be used to remove certain impurities. By adjusting the solvent composition or pH, the target peptide or the impurities can be selectively precipitated out of the solution. For example, ethers are often used to precipitate the crude peptide after cleavage from the resin in solid-phase synthesis, a principle that can be adapted to solution-phase workup. researchgate.net

Extraction: Liquid-liquid extraction is a fundamental technique used throughout solution-phase synthesis to remove soluble impurities. The choice of immiscible solvents is based on the solubility characteristics of the peptide and the impurities.

A comparative overview of common purification techniques is presented below:

| Purification Technique | Principle of Separation | Advantages | Common Applications in Hexapeptide Synthesis |

| RP-HPLC | Hydrophobicity | High resolution, widely applicable | Final purification step to achieve high purity |

| Ion-Exchange Chromatography | Net Charge | Good for removing charged impurities, scalable | Pre-purification or orthogonal purification step |

| Size-Exclusion Chromatography | Molecular Size | Gentle, good for removing aggregates or small molecules | Removal of high or low molecular weight impurities |

| Crystallization | Solubility and Crystal Lattice Formation | Can yield very high purity, cost-effective at scale | Final purification for crystalline peptide products |

| Precipitation | Differential Solubility | Simple, rapid | Crude purification, removal of specific impurities |

| Extraction | Partitioning between Immiscible Solvents | Good for removing soluble reagents and byproducts | Work-up after coupling and deprotection steps |

Hybrid Synthesis Techniques for Complex Hexapeptide Scaffolds

Hybrid synthesis methodologies combine the advantages of both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS) to create complex peptide structures like this compound. researchgate.netugm.ac.id This approach is particularly useful for synthesizing longer or more complex peptides where a purely solid-phase or solution-phase approach might be inefficient. ugm.ac.id

In a typical hybrid approach, peptide fragments are first synthesized on a solid support (resin) using standard SPPS protocols. researchgate.netugm.ac.id This allows for the rapid and efficient assembly of smaller peptide chains with easy removal of excess reagents and byproducts through simple washing and filtration steps. nii.ac.jp Once the desired fragments are synthesized, they are cleaved from the resin. ugm.ac.id

These protected peptide fragments are then coupled together in solution using solution-phase techniques. ugm.ac.id This fragment condensation strategy can reduce the number of synthetic steps and potentially minimize the accumulation of deletion sequences that can occur during the stepwise elongation in SPPS, especially for "difficult sequences". nih.gov

A study on the synthesis of a reversed-bacicyclin, a cyclic hexapeptide, successfully employed a hybrid method. researchgate.net The linear precursor was constructed on a 2-chlorotrityl chloride resin using an Fmoc-based strategy. After cleavage from the resin, the linear hexapeptide was cyclized in solution. researchgate.net This demonstrates the utility of combining the efficiency of SPPS for linear assembly with the flexibility of solution-phase methods for subsequent modifications like cyclization. researchgate.netugm.ac.id

The choice of protecting groups for the amino acid side chains and the C- and N-termini of the fragments is crucial to prevent side reactions during both the solid-phase and solution-phase steps. google.com

Scalable Production and Methodological Advantages in the Chemical Synthesis of this compound

The chemical synthesis of peptides like this compound offers significant advantages for scalable production. bachem.com Unlike biological production methods, chemical synthesis provides precise control over the peptide sequence and allows for the incorporation of unnatural amino acids or other modifications. bachem.com

Scalability:

Chemical synthesis methods, particularly solution-phase synthesis, are highly scalable. sci-hub.se Convergent solution-phase synthesis, where smaller peptide fragments are coupled, is particularly well-suited for large-scale production as it allows for the purification of intermediates by crystallization, which is often more economical at scale than chromatography. sci-hub.se The development of flow chemistry techniques for peptide synthesis further enhances scalability and process control. researchgate.net

Methodological Advantages:

Purity and Quality Control: Chemical synthesis allows for rigorous purification at intermediate and final stages, leading to a highly pure product. researchgate.net Techniques like HPLC and mass spectrometry are used to characterize the peptide and ensure the correct sequence and purity.

Flexibility and Customization: The sequence of this compound can be easily modified to study structure-activity relationships. bachem.com Different amino acids can be substituted, or the peptide can be derivatized at the N- or C-terminus.

Reproducibility: Automated synthesizers and well-defined protocols ensure high reproducibility from batch to batch. nii.ac.jp

Avoidance of Biological Contaminants: Chemical synthesis eliminates the risk of contamination with biological impurities such as endotoxins or host cell proteins, which is a significant concern in recombinant production systems. bachem.com

The table below summarizes the key advantages of chemical synthesis for the production of this compound. bachem.com

| Advantage | Description |

| Scalable Production | Peptides can be synthesized at various scales, from milligrams for research to kilograms for commercial applications. bachem.com |

| Simplified Process for Short Peptides | For hexapeptides, chemical synthesis is generally more straightforward than biological methods. bachem.com |

| BSE/TSE-Free Products | Ensures the absence of bovine spongiform encephalopathy and transmissible spongiform encephalopathy agents. bachem.com |

| Customization | The amino acid sequence can be readily modified to create analogs. bachem.com |

| Introduction of Modifications | Non-natural amino acids, fluorescent labels, or other moieties can be incorporated to tailor functionality. bachem.com |

High Resolution Structural Elucidation and Conformational Analysis of H Ala Phe Gly Ala Ile Leu Oh

Mass Spectrometry (MS) Techniques for Hexapeptide Primary Structure Verification.nih.gov

Mass spectrometry is a cornerstone analytical technique for peptide and protein characterization. nih.gov It measures the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and sequence elucidation. nih.gov For a hexapeptide such as H-Ala-Phe-Gly-Ala-Ile-Leu-OH, MS serves as the first line of analysis to confirm its successful synthesis and purity. nih.gov

Soft ionization techniques are critical for analyzing biomolecules like peptides because they generate intact gaseous ions from the liquid or solid phase with minimal fragmentation. creative-proteomics.comwikipedia.org Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two such indispensable methods. americanpeptidesociety.org

ESI generates ions from a solution by applying a high voltage to a liquid to create an aerosol. creative-proteomics.com It is a gentle process that often produces multiply charged ions (e.g., [M+2H]²⁺), which extends the mass range of the analyzer. creative-proteomics.com This technique is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov

MALDI, conversely, uses a laser-absorbing matrix to ionize the analyte molecules. wikipedia.org The sample is co-crystallized with a matrix material, and a pulsed laser irradiates the mixture, causing desorption and ionization. creative-proteomics.com MALDI typically produces singly charged ions, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺, which simplifies the resulting spectrum. creative-proteomics.comnih.gov It is known for its high sensitivity and tolerance to contaminants like salts and buffers. nih.govscripps.edu For the hexapeptide this compound (Molecular Weight: 589.7 g/mol ), these techniques would be used to verify its molecular mass. researchgate.net

| Ion Species | Charge (z) | Theoretical m/z | Common Technique |

|---|---|---|---|

| [M+H]⁺ | +1 | 590.7 | MALDI, ESI |

| [M+Na]⁺ | +1 | 612.7 | MALDI, ESI |

| [M+K]⁺ | +1 | 628.8 | MALDI, ESI |

| [M+2H]²⁺ | +2 | 295.85 | ESI |

| [M+H+Na]²⁺ | +2 | 306.85 | ESI |

While determining the molecular weight confirms the elemental composition, it does not verify the amino acid sequence. Tandem mass spectrometry (MS/MS) is the definitive method for this purpose. nih.gov In an MS/MS experiment, the precursor ion of the peptide (e.g., the [M+H]⁺ ion) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). core.ac.uk

The fragmentation primarily occurs along the peptide backbone at the amide bonds, producing a series of characteristic fragment ions. core.ac.uk If the charge is retained on the N-terminal fragment, the ions are called b-ions; if it is retained on the C-terminal fragment, they are called y-ions. The mass difference between consecutive ions in a b-series or y-series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum (de novo sequencing). core.ac.ukmdpi.com

| Residue | b-ion | y-ion |

|---|---|---|

| 1 (Ala) | 72.04 | 590.38 |

| 2 (Phe) | 219.11 | 519.34 |

| 3 (Gly) | 276.13 | 372.27 |

| 4 (Ala) | 347.17 | 315.25 |

| 5 (Ile) | 460.25 | 244.21 |

| 6 (Leu) | 573.34 | 131.10 |

While CID is excellent for sequencing, it is an ergodic process, meaning the energy is distributed throughout the ion before fragmentation, which leads to the loss of information about the peptide's original 3D structure. rsc.org In contrast, Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are non-ergodic fragmentation methods that provide structural insights. whiterose.ac.ukrsc.org

ETD involves the reaction of multiply charged peptide cations with radical anions, leading to electron transfer. This process induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A key advantage of ETD and ECD is their ability to cleave the backbone while preserving fragile post-translational modifications and, importantly, non-covalent interactions that stabilize the peptide's gas-phase conformation. nih.gov The fragmentation patterns observed in ETD can be influenced by the peptide's gas-phase structure, such as intramolecular hydrogen bonding, providing clues about its conformational state prior to dissociation. bham.ac.uknih.gov

| Residue | c-ion | z-ion |

|---|---|---|

| 1 (Ala) | 89.07 | 573.37 |

| 2 (Phe) | 236.14 | 502.33 |

| 3 (Gly) | 293.16 | 355.26 |

| 4 (Ala) | 364.20 | 298.24 |

| 5 (Ile) | 477.28 | 227.20 |

| 6 (Leu) | - | 114.11 |

Chromatographic Methods for Hexapeptide Purity Assessment and Sequence Integrity

Chromatographic techniques are indispensable tools for the separation, purification, and analysis of synthetic peptides like this compound. They play a critical role in verifying the purity of the final product and ensuring the integrity of the amino acid sequence.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of peptide purity analysis. ijsra.netmtoz-biolabs.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. mtoz-biolabs.com For peptides, reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing modifiers like trifluoroacetic acid (TFA) or formic acid. waters.comnih.gov Peptides are eluted based on their hydrophobicity. nih.gov

UPLC, which utilizes smaller particle sizes (typically sub-2 µm) in the stationary phase and higher operating pressures than conventional HPLC, offers significant advantages in peptide analysis. chromatographytoday.comnih.gov The primary benefits of UPLC include enhanced resolution, increased speed, and improved sensitivity. waters.combiopharminternational.com This heightened resolution is particularly crucial for synthetic peptides, where contaminants are often closely related structures, such as deletion sequences or peptides with protecting groups that were not successfully removed. waters.com The ability of UPLC to resolve these closely related impurities provides a more accurate assessment of purity. chromatographytoday.com

The purity of a synthetic peptide like this compound is typically determined by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area in the chromatogram, detected by UV absorbance at a specific wavelength (commonly 210-230 nm). almacgroup.com For instance, a hexapeptide was determined to be 96% pure using HPLC analysis. researchgate.net It is important to distinguish this "chromatographic purity" from "peptide content," which refers to the actual amount of peptide relative to other molecules like water and salts. ambiopharm.com

The development of a robust HPLC or UPLC method for a hexapeptide involves optimizing several parameters, including the column chemistry, mobile phase composition, and gradient profile. waters.com A shallow gradient around the elution point of the target peptide can maximize the separation of closely related impurities. waters.com

Table 1: Comparison of HPLC and UPLC in Peptide Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Stationary Phase Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower | Higher |

| Resolution | Good | Excellent, improved separation of closely related impurities. chromatographytoday.com |

| Analysis Time | Longer | Significantly shorter, enabling high-throughput analysis. chromatographytoday.com |

| Sensitivity | Standard | Enhanced, allowing for detection of low-level impurities. biopharminternational.com |

| Typical Application | Routine purity assessment, purification. nih.gov | High-resolution purity analysis, peptide mapping. chromatographytoday.com |

The biological activity of a peptide is critically dependent on the specific configuration (L- or D-) of its constituent amino acids. While proteinogenic amino acids are typically in the L-configuration, the presence of D-amino acids can occur, for instance, through post-translational modifications or as a result of racemization during synthesis. chromatographytoday.com Therefore, verifying the chiral purity of each amino acid in this compound is essential.

Chiral separation techniques are employed to resolve and quantify the enantiomers of the amino acids obtained after hydrolysis of the peptide. One common approach involves derivatization of the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. chromatographytoday.comnih.gov Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used derivatizing agent for this purpose. nih.gov The resulting diastereomeric pairs exhibit different retention times in reversed-phase HPLC, allowing for their quantification. nih.gov To account for racemization that may occur during the acid hydrolysis step, the hydrolysis can be performed in a deuterated acid, which labels the α-carbon of any racemized amino acids, allowing them to be distinguished by mass spectrometry. nih.gov

Alternatively, direct chiral separation can be achieved using chiral stationary phases (CSPs) in HPLC. chromatographytoday.comsigmaaldrich.com These CSPs create a chiral environment that allows for the differential interaction of enantiomers. Various types of CSPs are available, including those based on macrocyclic glycopeptides (like teicoplanin), crown ethers, and cinchona alkaloids. chromatographytoday.commdpi.com The choice of CSP and mobile phase is crucial for achieving optimal separation of the specific amino acids present in the hexapeptide. chiraltech.com For example, cinchona-derived zwitterionic chiral columns have shown versatility in the chiral analysis of free amino acids and small peptides. chiraltech.com

Table 2: Common Chiral Separation Strategies for Amino Acids

| Method | Principle | Advantages | Key Considerations |

| Indirect (Derivatization) | Amino acid enantiomers are reacted with a chiral derivatizing reagent (e.g., Marfey's reagent) to form diastereomers, which are then separated on an achiral column. nih.gov | Utilizes standard HPLC equipment; well-established methods. | Potential for incomplete derivatization or side reactions; racemization during hydrolysis needs to be addressed. nih.gov |

| Direct (Chiral Stationary Phase) | Enantiomers are separated directly on a column containing a chiral selector. chromatographytoday.com | Eliminates the derivatization step, simplifying sample preparation. chromatographytoday.com | Requires specialized and often more expensive chiral columns; method development can be more complex. |

Spectroscopic Techniques for Secondary Structural Element Analysis

While chromatography provides information on purity and composition, spectroscopic techniques are essential for elucidating the secondary structure of the peptide in solution.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org The peptide backbone, when arranged in regular secondary structures like α-helices, β-sheets, and β-turns, gives rise to characteristic CD spectra in the far-UV region (typically 190-250 nm). pnas.org

α-Helices typically show strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-Sheets are characterized by a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org

β-Turns , which are common in cyclic hexapeptides and can also be present in linear peptides, have more varied CD spectra but often show distinct features that differentiate them from helices and sheets. nih.gov For example, a type I β-turn and a type II β-turn produce different CD spectra. acs.org

Random coils or unordered structures generally exhibit a strong negative band near 200 nm. americanpeptidesociety.org

Table 3: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Positive Maximum(s) (nm) | Wavelength of Negative Maximum(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| β-Turn (Type I) | ~205 | ~225 |

| β-Turn (Type II) | ~185-190 | ~205, ~225 |

| Random Coil | ~212 | ~198 |

Note: The exact positions and intensities of the bands can vary depending on the specific peptide sequence and the solvent conditions.

Computational and Theoretical Investigations of H Ala Phe Gly Ala Ile Leu Oh

Molecular Dynamics (MD) Simulations for H-Ala-Phe-Gly-Ala-Ile-Leu-OH Conformational Sampling

Molecular dynamics (MD) simulations are a cornerstone of computational peptide science, enabling the exploration of the potential energy surface of a molecule and its temporal evolution. This technique allows for the characterization of the ensemble of three-dimensional structures that a flexible peptide like this compound can adopt in solution.

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field (FF), which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.gov For hexapeptide systems, several state-of-the-art force fields are commonly employed, each with specific parameterization philosophies and strengths. drexel.eduacs.org The choice of FF is critical as it directly influences the resulting conformational ensemble. nih.gov Recent comparative studies on cyclic hexapeptides have evaluated the performance of various FFs, with results indicating that force fields like Amber14SB, RSFF2, and RSFF2C show strong performance in recapitulating experimental data when paired with appropriate water models like TIP3P. nih.govresearchgate.netacs.org

The selection of simulation parameters is equally important for ensuring a physically meaningful and stable simulation. These parameters define the environment and integration algorithm for the simulation.

Interactive Table 1: Commonly Used Force Fields for Hexapeptide MD Simulations

| Force Field | Key Features & Strengths | Typical Water Model | Reference |

|---|---|---|---|

| Amber (e.g., ff14SB, ff19SB) | Widely used for proteins and peptides; well-parameterized for standard amino acids; good at reproducing secondary structure elements. | TIP3P, OPC | nih.govacs.org |

| CHARMM (e.g., CHARMM36m) | Known for good performance with intrinsically disordered proteins (IDPs) and lipids; includes specific corrections for backbone potentials. | CHARMM-modified TIP3P | acs.org |

| OPLS (e.g., OPLS-AA/M) | Optimized for liquid simulations, providing good descriptions of solvent-solute interactions. | TIP4P | nih.gov |

| RSFF2/RSFF2C | Specifically developed to improve the description of the conformational equilibria of cyclic peptides, showing excellent agreement with NMR data for many systems. | TIP3P | nih.govacs.org |

Interactive Table 2: Typical Parameters for an MD Simulation of a Hexapeptide in Water

| Parameter | Typical Value/Setting | Purpose | Reference |

|---|---|---|---|

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant particle number, pressure, and temperature, mimicking laboratory conditions. | acs.org |

| Temperature | 298 K or 310 K | Represents room temperature or physiological temperature. | rsc.org |

| Pressure | 1 bar | Standard atmospheric pressure. | acs.org |

| Time Step | 2 fs | Integration time step for the equations of motion; requires constraining bonds to hydrogen. | researchgate.net |

| Constraints | LINCS or SHAKE | Constrains bond lengths involving hydrogen, allowing for a larger time step. | acs.org |

| Solvent | Explicit Water Box | Surrounds the peptide with water molecules to simulate an aqueous environment. | nih.gov |

| Simulation Time | >100 ns per replica | Duration needed to adequately sample the conformational space of a flexible hexapeptide. | nih.gov |

Following MD simulations, a detailed analysis of the resulting trajectory is performed to extract meaningful biophysical information. For this compound, this involves characterizing the different shapes (conformations) it prefers and how it moves and interacts with its surroundings. The analysis of conformational ensembles for similar hydrophobic dipeptides has shown that their preferred conformation in an aqueous solvent can be quite similar to their crystal structures. rsc.org

Key analyses include:

Conformational Clustering: Algorithms are used to group similar structures from the MD trajectory, identifying the most populated and thus most stable conformational states.

Ramachandran Plots: These plots visualize the distribution of backbone dihedral angles (phi, ψ) for each amino acid residue, revealing preferences for secondary structures like helices, sheets, or turns. researchgate.net For residues like Glycine, the plot is expected to show wider allowable regions due to its flexibility. bahargroup.org

Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): RMSD tracks how the peptide's structure changes over time from a reference state, while RMSF identifies which parts of the peptide are the most flexible.

Solvent Accessible Surface Area (SASA): This metric quantifies the exposure of the peptide's residues to the solvent, providing insights into hydrophobic collapse and solvent interactions.

Hydrogen Bond Analysis: The formation and breaking of intramolecular (within the peptide) and intermolecular (peptide-water) hydrogen bonds are monitored, as they are crucial for stabilizing specific conformations.

Quantum Chemical Calculations for Electronic Structure and Fundamental Interactions

Quantum chemical (QC) calculations, which are based on the fundamental principles of quantum mechanics, offer a high-fidelity view of the electronic structure of molecules. These methods are computationally intensive and are often applied to smaller systems or fragments of larger ones to provide benchmark data or to study specific chemical events like bond formation.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic properties of molecular systems. nih.gov It provides a balance between accuracy and computational cost, making it suitable for investigating peptide bonds. DFT calculations have been instrumental in understanding the fundamental characteristics of the peptide bond, which is known to have a partial double-bond character leading to its planarity. iucr.org

Studies using DFT can elucidate:

Tautomerism: Investigating the relative stability of the keto and enol forms of the peptide bond. iucr.orgiucr.org

Protonation Effects: Determining how the protonation of the carbonyl oxygen or the amide nitrogen affects the electronic distribution and geometry of the peptide bond. iucr.org

Bond Stability: Calculating the energy barrier for peptide bond rotation and hydrolysis. DFT has been used to study the mechanism of peptide bond formation in the ribosome, yielding activation energies that can be compared with experimental values. pnas.org Similarly, it has been used to investigate the hydrolysis of dipeptides, showing how the bulkiness of amino acid side chains can influence the rate of reaction by increasing conformational strain in the transition state. kuleuven.be

Vibrational Frequencies: Predicting infrared spectra, which can be compared with experimental results to validate the computed structure.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical rigor compared to DFT. nih.gov Due to their significant computational expense, they are typically applied to smaller molecular fragments to obtain highly accurate benchmark energies and properties. acs.org For a hexapeptide like this compound, ab initio calculations would likely be performed on its constituent dipeptide or tripeptide fragments. acs.orgnih.gov

The insights gained from these high-accuracy calculations are critical for:

Benchmarking Other Methods: Providing "gold standard" energy values against which faster methods like DFT and semi-empirical methods can be tested and validated. researchgate.net

Force Field Parameterization: Generating accurate potential energy surfaces for specific molecular interactions (e.g., torsional profiles of backbone dihedral angles) that are then used to develop more accurate force fields for MD simulations.

Understanding Non-Covalent Interactions: Precisely calculating the strength of hydrogen bonds and van der Waals interactions that are critical for determining peptide conformation.

In Silico Peptide Design and Optimization Algorithms for Hexapeptide Analogues

In silico (computational) methods are increasingly used to design and optimize peptides with specific therapeutic or functional properties, reducing the time and cost associated with experimental screening. nih.gov The process often begins with a known peptide sequence or a target structure, followed by systematic modification and evaluation using computational tools. researchgate.netresearchgate.net

For a hexapeptide like this compound, these algorithms could be used to design analogues with enhanced stability, binding affinity, or other desired characteristics. The general workflow often involves a combination of sequence-based and structure-based design strategies. nih.gov

Interactive Table 3: General Workflow for In Silico Design of Hexapeptide Analogues

| Step | Description | Computational Tools/Methods | Reference |

|---|---|---|---|

| 1. Template Selection/Library Generation | A starting peptide (template) is chosen, or a virtual library of hexapeptide sequences is generated based on desired properties (e.g., hydrophobicity, charge). | Sequence databases, custom scripts. | researchgate.netnih.gov |

| 2. Structural Modeling | 3D models of the peptide analogues are generated. | Homology modeling, ab initio modeling (e.g., PEP-FOLD). | nih.govoup.com |

| 3. Virtual Screening (Docking) | The peptide analogues are computationally docked to a target receptor protein to predict their binding mode and estimate binding affinity. | Molecular docking software (e.g., AutoDock, Glide). | researchgate.net |

| 4. MD Simulation & Free Energy Calculation | The most promising candidates from docking are subjected to MD simulations to assess their stability and to calculate binding free energies more accurately. | GROMACS, AMBER; MM/PBSA, MM/GBSA methods. | researchgate.net |

| 5. Optimization & Prioritization | Peptides are ranked based on predicted binding affinity, stability, and other calculated properties. The top candidates are selected for experimental synthesis and validation. | Scoring functions, clustering analysis. | researchgate.netrsc.org |

This structured approach, combining different computational techniques, allows for the rational design of novel hexapeptides, such as designing potent neuroprotective molecules or antimicrobial peptides. researchgate.netrsc.org

Computational Exploration of Hexapeptide Sequence Space for Structural Prediction

The theoretical number of possible sequences for a hexapeptide is immense, creating a significant challenge for identifying specific peptides with desired structural or functional properties. The exploration of this "sequence space" is a critical area of computational biology. chalmers.se For a peptide like this compound, which contains a known amyloidogenic sequence fragment (FGAIL), computational methods are key to understanding its aggregation propensity. researchgate.net

The ability of the core sequence, FGAIL, to form amyloid fibrils has been identified, highlighting it as the shortest fibrillogenic sequence of the human islet amyloid polypeptide (hIAPP). researchgate.net Computational tools specifically designed to predict such amyloidogenic regions often analyze features like hydrophobicity, charge, and propensity to form beta-sheets. By exploring the sequence space around this core motif, researchers can predict how flanking residues, such as the N-terminal Alanine (B10760859) in this compound, might modulate this aggregation behavior.

Below is a table summarizing various computational methods used to explore peptide sequence space.

| Computational Approach | Description | Relevance to this compound |

| Homology Modeling | Predicts the structure of a peptide based on the known structure of a homologous peptide sequence. mdpi.com | Can be used if structures of peptides with high sequence similarity (e.g., other fragments of IAPP) are known. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to predict the conformational changes and stability of the peptide over time. | Essential for understanding the folding pathway and the dynamic equilibrium of different conformations of the hexapeptide. |

| High-Throughput Virtual Screening | Computationally screens large databases of peptide sequences to identify those with specific predicted properties (e.g., binding affinity, structural stability). chalmers.se | Allows for the theoretical testing of sequence variants of this compound to predict changes in properties like aggregation. |

| Recursive Feature Elimination | A machine learning technique used in tools like iAmyP that selects the most informative features from sequence, structural, and evolutionary data to predict properties like amyloidogenicity. researchgate.net | Directly applicable to predicting the amyloidogenic potential of this hexapeptide and its sequence neighbors. |

Application of Machine Learning and Artificial Intelligence in Peptide Structure Prediction

Deep learning models, a subset of AI, have revolutionized protein structure prediction. nih.gov These models, often based on neural networks, can analyze a peptide's primary sequence and predict its final folded shape. rsc.org For a hexapeptide such as this compound, AI can be used to predict its likely conformations, its potential to bind to other molecules, and its propensity to aggregate. researchgate.net For example, specialized computational tools have been developed to specifically predict amyloidogenic hexapeptides by incorporating features derived from sequence, structure, and evolution, which are then processed through machine learning algorithms. researchgate.net

The following table outlines some AI and ML methodologies and their applications in peptide research.

| AI/ML Methodology | Description | Potential Application for this compound |

| Deep Learning Neural Networks | Complex, multi-layered networks that learn from large datasets of protein sequences and structures to predict 3D conformations (e.g., AlphaFold). mdpi.com | Prediction of the most stable three-dimensional structure of the hexapeptide. nih.gov |

| Protein Language Models (PLMs) | AI models that treat amino acid sequences like a language, learning the "grammar" of protein structure and function to make predictions. mdpi.com | Predicting functional characteristics, such as whether the peptide is likely to be part of a larger protein interface or act as a standalone bioactive molecule. |

| Support Vector Machines (SVM) | A supervised learning model that can classify data, used for tasks like predicting whether a peptide is bioactive or amyloidogenic. maastrichtuniversity.nl | Classification of this compound based on its sequence features to predict its biological role or aggregation risk. |

| Random Forest | An ensemble learning method that combines multiple decision trees to improve predictive accuracy. Used to predict specific structural features like β-turns. gla.ac.uk | Predicting the local secondary structure elements within the hexapeptide, which contributes to the overall conformational model. |

Chemical Modification and Derivatization Strategies for H Ala Phe Gly Ala Ile Leu Oh Analogues

Site-Specific Derivatization for Enhanced Analytical Detection and Characterization

Site-specific derivatization is a powerful tool for improving the detection and characterization of peptides that may otherwise exhibit poor spectrophotometric or fluorescent properties. This is particularly relevant for H-Ala-Phe-Gly-Ala-Ile-Leu-OH, which lacks a strong chromophore or fluorophore in its native structure.

In high-performance liquid chromatography (HPLC), derivatization can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column). jasco-global.com Both techniques aim to attach a molecule to the peptide that enhances its detectability. actascientific.com

Pre-column derivatization involves reacting the peptide with a derivatizing agent prior to HPLC analysis. actascientific.com This method offers several advantages, including the potential for higher sensitivity and the ability to use a wider variety of reagents. jasco-global.comshimadzu.com For the hexapeptide this compound, the primary amino group at the N-terminus (Alanine) and the ε-amino group of any lysine (B10760008) residues (if present in an analogue) are common targets for derivatization.

Post-column derivatization , conversely, occurs after the peptide has been separated by the column. actascientific.com This approach is advantageous as it minimizes the risk of creating multiple derivative products from a single peptide, which can complicate the resulting chromatogram. creative-proteomics.com It is particularly useful for ensuring that the derivatization reaction is reproducible and does not interfere with the separation process. actascientific.comshimadzu.com

Common derivatizing reagents for amino acids and peptides include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce a fluorescent derivative. actascientific.comlcms.cz

Ninhydrin: A classic reagent that reacts with amino acids to produce a deep purple color, detectable by UV-Vis spectrophotometry. jasco-global.comshimadzu.com

Fluorescamine: Reacts with primary amines to form a fluorescent product. shimadzu.com

Phenyl isothiocyanate (PITC): Reacts with the N-terminal amino group of peptides. shimadzu.comcreative-proteomics.com

Dansyl chloride: Reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to yield fluorescent derivatives. shimadzu.comcreative-proteomics.com

| Derivatization Strategy | Description | Advantages for this compound Analysis | Common Reagents |

| Pre-column | Derivatization occurs before HPLC separation. actascientific.com | Can increase sensitivity and offers a wider choice of reagents. jasco-global.comshimadzu.com | OPA, PITC, Dansyl Chloride. shimadzu.comcreative-proteomics.comlcms.cz |

| Post-column | Derivatization occurs after HPLC separation and before detection. actascientific.com | High reproducibility and avoids interference with chromatographic separation. actascientific.comcreative-proteomics.com | Ninhydrin, OPA, Fluorescamine. jasco-global.comshimadzu.com |

To overcome the inherent low detectability of peptides like this compound, fluorescent and chromogenic tags can be introduced. biosyn.com These tags are molecules that absorb and/or emit light at specific wavelengths, allowing for highly sensitive detection. biosyn.comabcam.com

Fluorescent tags (fluorophores) absorb light at a specific excitation wavelength and emit light at a longer wavelength. biosyn.com This property allows for detection with very high sensitivity. rsc.org Common fluorescent tags include:

Fluorescein and its derivatives (e.g., FAM, FITC): Widely used due to their high quantum yields. sb-peptide.com

Rhodamine and its derivatives (e.g., TAMRA): Another class of popular and photostable fluorophores. sb-peptide.com

Coumarins (e.g., AMC): Often used in enzyme activity assays. sigmaaldrich.com

Cyanine dyes (e.g., Cy3, Cy5): A versatile family of dyes with a wide range of excitation and emission wavelengths. sb-peptide.com

Chromogenic tags produce a colored product that can be detected using a standard spectrophotometer. biosyn.comabcam.com While generally less sensitive than fluorescent methods, chromogenic detection is often simpler and does not require specialized equipment like a fluorescence detector. abcam.com A key application of chromogenic tags is in enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry.

The choice of tag depends on the specific application, the required sensitivity, and the available detection instrumentation. For this compound, a fluorescent tag could be attached to the N-terminus to facilitate its detection in various biological assays.

| Tag Type | Principle of Detection | Examples | Advantages |

| Fluorescent | Emission of light upon excitation at a specific wavelength. biosyn.com | FAM, TAMRA, Cyanine Dyes. sb-peptide.com | High sensitivity, suitable for quantitative measurements. biosyn.comrsc.org |

| Chromogenic | Formation of a colored product detectable by absorbance. biosyn.com | Dinitrophenyl (DNP) group in conjunction with enzyme-linked systems. sigmaaldrich.com | Simplicity, does not require a fluorescence detector. abcam.com |

Post-Assembly Chemical Modifications of this compound

Post-assembly modifications refer to chemical changes made to the peptide after its synthesis is complete. These modifications can be targeted to the N-terminus, the C-terminus, or the side chains of the constituent amino acids, and are crucial for diversifying the properties of the peptide. creative-proteomics.com

Modifications at the N- and C-termini of a peptide are common strategies to enhance its stability and biological activity. creative-proteomics.comfrontiersin.org The free amino group at the N-terminus and the free carboxyl group at the C-terminus are often susceptible to degradation by exopeptidases. frontiersin.org

N-terminal modifications for this compound could include:

Acetylation: The addition of an acetyl group to the N-terminal amine removes the positive charge and can increase the peptide's stability against aminopeptidases. sigmaaldrich.com

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the solubility and in vivo half-life of the peptide.

Attachment of a fatty acid (lipidation): This can enhance the peptide's ability to cross cell membranes.

C-terminal modifications for this compound could include:

Amidation: The conversion of the C-terminal carboxylic acid to an amide group neutralizes the negative charge and can increase resistance to carboxypeptidases. sigmaaldrich.com

Esterification: The conversion of the C-terminal carboxylic acid to an ester can also modulate the peptide's properties.

| Modification | Location | Purpose |

| Acetylation | N-terminus | Increase stability against aminopeptidases, mimic natural proteins. sigmaaldrich.com |

| Amidation | C-terminus | Increase stability against carboxypeptidases, mimic native proteins. sigmaaldrich.com |

| Pegylation | N-terminus | Increase solubility and in vivo half-life. |

| Lipidation | N-terminus | Enhance membrane permeability. |

The side chains of the amino acid residues within this compound offer opportunities for chemical modification to explore molecular diversity and structure-activity relationships. rsc.org Although the amino acids in this specific hexapeptide (Alanine, Phenylalanine, Glycine, Isoleucine, Leucine) have relatively non-reactive side chains, strategies can be employed to introduce functional groups.

For analogues of this compound that incorporate more reactive amino acids, a wider range of side chain functionalization strategies becomes available:

Lysine: The ε-amino group can be readily modified through acylation, alkylation, or reaction with various labeling reagents.

Aspartic Acid and Glutamic Acid: The carboxylic acid side chains can be converted to amides or esters.

Cysteine: The thiol group is highly nucleophilic and can be targeted for alkylation, arylation, or disulfide bond formation. rsc.org

Tyrosine: The phenolic hydroxyl group can be modified through various reactions. rsc.org

By synthesizing analogues of this compound with strategically placed reactive amino acids, a diverse library of modified peptides can be created.

Macrocyclization Strategies for this compound Derivatives

Macrocyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and stability. nih.govmdpi.comnih.gov For a linear peptide like this compound, cyclization can be achieved through several methods.

Common macrocyclization strategies include:

Head-to-tail cyclization: Formation of an amide bond between the N-terminal amine of Alanine (B10760859) and the C-terminal carboxyl group of Leucine. rsc.orguni-kiel.de This is one of the most common cyclization methods. rsc.org

Side chain-to-side chain cyclization: This requires the introduction of reactive side chains into the peptide sequence. For example, an amide bond could be formed between the side chains of an aspartic acid and a lysine residue incorporated into an analogue of the hexapeptide.

Side chain-to-terminus cyclization: An amide bond can be formed between a side chain and either the N- or C-terminus.

Click chemistry: The use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a triazole-based cyclic peptide. nih.gov This would require the incorporation of an azide- and an alkyne-containing amino acid into the peptide sequence.

Ring-closing metathesis (RCM): This strategy involves the use of a ruthenium catalyst to form a carbon-carbon double bond between two terminal alkene-containing amino acid side chains. nih.govuni-kiel.de

The choice of cyclization strategy will influence the size and conformation of the resulting cyclic peptide, thereby affecting its biological properties. uni-kiel.de

| Cyclization Strategy | Description | Requirements for this compound |

| Head-to-Tail | Amide bond formation between the N- and C-termini. rsc.orguni-kiel.de | Activation of the C-terminal carboxyl group. |

| Side Chain-to-Side Chain | Bond formation between the side chains of two amino acid residues. | Introduction of reactive amino acids (e.g., Lys, Asp). |

| Click Chemistry | Formation of a triazole ring from an azide (B81097) and an alkyne. nih.gov | Incorporation of non-canonical amino acids with azide and alkyne functionalities. |

| Ring-Closing Metathesis | Formation of a C=C bond between two alkene-containing side chains. nih.govuni-kiel.de | Incorporation of amino acids with terminal alkene side chains. |

Chemical Ligation Techniques for Cyclic Hexapeptide Formation

Chemoselective ligation reactions are powerful tools for peptide cyclization, offering high efficiency and specificity, often under mild, aqueous conditions. nih.govsci-hub.se These methods circumvent many limitations of traditional direct amide bond formation, such as epimerization at the C-terminal residue and the formation of oligomeric side products. nih.govsci-hub.se Several ligation strategies could be adapted to cyclize a precursor of this compound.

Native Chemical Ligation (NCL) : Developed in the 1990s, NCL is a cornerstone of peptide and protein synthesis. rsc.orgmdpi.com The reaction forms a native peptide bond between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. mdpi.com For the cyclization of a linear precursor of this compound, a cysteine would need to be incorporated into the sequence, for example, at the N-terminus (H-Cys-Ala-Phe-Gly-Ala-Ile-Leu-OH) or C-terminus. The linear peptide would be synthesized with a C-terminal thioester, which then reacts with the N-terminal cysteine's thiol group in a transthioesterification step. mdpi.com This is followed by a rapid, intramolecular S-to-N acyl transfer to yield a stable amide bond, completing the cyclization. mdpi.com A key advantage of NCL is its high chemoselectivity, as the reaction proceeds efficiently at neutral pH in an aqueous environment without the need for side-chain protecting groups. mdpi.com If the presence of cysteine is not desired in the final cyclic product, it can be converted to alanine post-ligation through desulfurization methods. mdpi.com

Ligation at Other Residues : The primary limitation of classical NCL is its dependence on an N-terminal cysteine. mdpi.com To overcome this, several other ligation techniques have been developed.

Serine/Threonine Ligation (STL) : This method provides an alternative to NCL by using an N-terminal serine or threonine residue. rsc.org It is particularly advantageous given the higher natural abundance of serine and threonine compared to cysteine. rsc.org

Hydrazide-Based NCL : This variation is considered highly practical for cyclization. mdpi.com It involves a reaction between a C-terminal peptide hydrazide and a peptide containing a cysteine residue, which proceeds through a thioester intermediate before intramolecular cyclization. mdpi.com

α-Ketoacid-Hydroxylamine (KAHA) Ligation : This technique forms an amide bond by reacting a peptide with an N-terminal hydroxylamine (B1172632) and a C-terminal α-ketoacid. rsc.org The reaction is chemoselective and produces only water and carbon dioxide as byproducts. rsc.org

The choice of ligation strategy depends on the desired final structure and the synthetic accessibility of the required linear precursors. Each method offers a unique approach to forming the cyclic backbone of a hexapeptide analogue derived from the this compound sequence.

| Ligation Technique | Required Functional Groups | Key Features | Potential Application for this compound Analogue |

|---|---|---|---|

| Native Chemical Ligation (NCL) | N-terminal Cysteine and C-terminal Thioester | Forms a native peptide bond; high chemoselectivity; performed in aqueous solution at neutral pH. mdpi.com | Requires synthesis of a precursor like H-Cys-Ala-Phe-Gly-Ala-Ile-Leu-thioester. The Cys can be desulfurized to Ala post-cyclization. mdpi.com |

| Serine/Threonine Ligation (STL) | N-terminal Serine/Threonine and C-terminal aldehyde | Alternative to NCL, useful as Ser/Thr are more common than Cys. rsc.org | Requires substitution of N-terminal Ala with Ser or Thr in the precursor peptide. |

| Hydrazide-Based NCL | C-terminal Hydrazide and N-terminal Cysteine | A practical method for cyclization involving a thioester intermediate. mdpi.com | Involves synthesizing a precursor such as H-Cys-Ala-Phe-Gly-Ala-Ile-Leu-NHNH2. |

| α-Ketoacid-Hydroxylamine (KAHA) Ligation | N-terminal Hydroxylamine and C-terminal α-Ketoacid | Forms a native amide bond with water and CO2 as byproducts. rsc.org | Requires significant modification of the precursor's termini to incorporate the necessary reactive groups. |

Future Research Directions and Methodological Advancements in Hexapeptide Studies

Integration of Advanced Analytical Platforms for Comprehensive Hexapeptide Characterization

The comprehensive characterization of hexapeptides necessitates a multi-faceted analytical approach to elucidate their primary sequence, purity, and higher-order structures. Future research will increasingly rely on the integration of sophisticated analytical platforms to provide a holistic understanding of these molecules.

Advanced analytical techniques are crucial for the detailed characterization of peptides. ijsra.net High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are fundamental for assessing purity and identifying impurities. researchgate.net For definitive sequence identification and the detection of any modifications, mass spectrometry (LC-MS) is indispensable, offering high sensitivity and the ability to distinguish between isobaric residues. intertek.com Two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC-MS) further enhances separation capacity, which is particularly useful for complex mixtures. mabion.eu

To investigate the secondary and tertiary structures of hexapeptides, a suite of biophysical techniques is employed. Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are used to examine secondary structure, while Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) provides detailed information about the peptide's conformation in solution. intertek.com Techniques like Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) are applied to study aggregation and self-association phenomena. intertek.com

A significant advancement in proteomics that can be applied to hexapeptide research is the use of combinatorial hexapeptide libraries for dynamic range compression (DRC). This technique helps in the detection of low-abundance proteins and their post-translational modifications in complex biological samples like saliva. acs.orgnih.gov This approach could be adapted to study the interactions of specific hexapeptides within complex biological matrices.

The integration of these diverse analytical methods into a cohesive workflow is essential for a complete characterization of hexapeptides like H-Ala-Phe-Gly-Ala-Ile-Leu-OH.

Table 1: Advanced Analytical Platforms for Hexapeptide Characterization

| Analytical Technique | Purpose | Key Advantages |

| HPLC/UPLC | Purity assessment and quantification. researchgate.net | High resolution and sensitivity for separating the target peptide from impurities. intertek.com |

| LC-MS | Sequence verification and molecular weight determination. intertek.com | High sensitivity and accuracy in identifying the peptide and any modifications. intertek.com |

| 2D-LC-MS | Enhanced separation of complex peptide mixtures. mabion.eu | Increased peak capacity and resolution for in-depth analysis. mabion.eu |

| NMR Spectroscopy | Determination of 3D structure and conformation in solution. intertek.com | Provides detailed atomic-level structural information. intertek.com |

| Circular Dichroism (CD) | Analysis of secondary structure content (e.g., alpha-helix, beta-sheet). intertek.com | Sensitive to conformational changes. ijsra.net |

| FTIR Spectroscopy | Investigation of secondary structure and hydrogen bonding. intertek.com | Provides information on the vibrational modes of peptide bonds. |

| Dynamic Light Scattering (DLS) | Measurement of hydrodynamic radius and aggregation state. intertek.com | Rapid assessment of particle size distribution in solution. mdpi.com |

Development of Novel Synthesis Technologies for Efficient and Precise Hexapeptide Production

The synthesis of hexapeptides is a cornerstone of their study and application. Continuous innovation in peptide synthesis aims to improve efficiency, purity, and the ability to create complex and modified peptides. asymchem.com

Solid-Phase Peptide Synthesis (SPPS) remains the most widely used method for peptide synthesis due to its efficiency and amenability to automation. asymchem.com The two main strategies, Fmoc and Boc chemistry, offer different advantages depending on the specific peptide sequence and desired modifications. mdpi.com Liquid-phase peptide synthesis, while more traditional, is still valuable for the production of shorter peptides. asymchem.com

Recent advancements have focused on accelerating the synthesis process and improving yields. Microwave-assisted peptide synthesis, for example, can significantly reduce reaction times while maintaining high purity. asymchem.com Automated peptide synthesizers have also revolutionized the field by increasing throughput and reproducibility. creative-peptides.com

A key area of development is the incorporation of non-natural amino acids into peptide chains. This allows for the creation of peptides with enhanced stability, altered biological activity, and novel structural properties. asymchem.comrroij.com Furthermore, various chemical modification strategies, such as cyclization and the conjugation of lipids or polymers, are being employed to improve the pharmacokinetic properties of peptides. rroij.com

The future of hexapeptide synthesis will likely involve a combination of these advanced techniques to produce highly specific and functionalized molecules for a wide range of research and therapeutic purposes. rroij.com

Table 2: Modern Peptide Synthesis Technologies

| Synthesis Technology | Description | Advantages |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid support, allowing for easy removal of excess reagents. asymchem.com | Efficient, automated, and suitable for long sequences. asymchem.com |

| Liquid-Phase Peptide Synthesis | The peptide is synthesized in solution, with purification after each step. asymchem.com | Suitable for short peptides and large-scale production. irispublishers.comirispublishers.com |

| Microwave-Assisted Synthesis | Uses microwave energy to accelerate the chemical reactions of peptide bond formation. asymchem.com | Significantly reduces synthesis time while maintaining high purity and yield. asymchem.com |

| Automated Peptide Synthesizers | Robotic systems that automate the entire SPPS process. creative-peptides.com | High throughput, reproducibility, and reduced human error. creative-peptides.com |

| Incorporation of Non-Natural Amino Acids | Techniques that allow for the inclusion of amino acids not found in nature. asymchem.com | Creates peptides with enhanced stability, bioactivity, and novel functions. asymchem.comrroij.com |

Enhancements in Computational Methodologies for Accurate Prediction of Hexapeptide Conformations and Interactions

Computational methods are becoming increasingly vital in peptide research, offering a cost-effective way to predict structure and interactions, thereby guiding experimental work. vietnamjournal.ru

For predicting the three-dimensional structure of linear peptides like this compound, de novo prediction methods are employed. Servers like PEP-FOLD utilize a structural alphabet to predict peptide conformations from their amino acid sequence. univ-paris-diderot.fr Other methods focus on identifying fibril-forming segments within proteins by mapping hexapeptide sequences onto structural templates. pnas.org

A significant challenge in computational peptide science is accurately predicting the structure of cyclic peptides and their interactions with other molecules. oup.com Recent advancements, including the use of all-atom, explicit-solvent molecular dynamics (MD) simulations and enhanced sampling methods, have shown promise in predicting the solution-phase ensembles of cyclic peptides. acs.orgnih.gov Machine learning algorithms, such as Random Forest, are also being trained to predict structural features like β-turns, which are common in cyclic hexapeptides. gla.ac.uk

For studying peptide-protein interactions, protein-peptide docking methods are crucial. vietnamjournal.ru These can be template-based, template-free, or a hybrid of both. vietnamjournal.ru The integration of deep learning approaches, such as those inspired by AlphaFold, is also beginning to revolutionize the prediction of protein-peptide complex structures. vietnamjournal.ru Furthermore, computational alanine (B10760859) scanning and other simulation techniques can provide insights into the effects of mutations on peptide stability and interactions. unipa.it

The ongoing development of these computational tools, combined with increasing computational power, will enable more accurate and large-scale in silico screening and design of hexapeptides for specific functions.

Table 3: Computational Methodologies in Hexapeptide Research

| Computational Method | Application | Key Features |

| De Novo Structure Prediction (e.g., PEP-FOLD) | Predicts the 3D structure of a peptide from its amino acid sequence. univ-paris-diderot.fr | Based on structural alphabets and coarse-grained force fields. univ-paris-diderot.fr |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a peptide over time to explore conformational space. acs.orgnih.gov | Can be used with explicit or implicit solvent models to predict stability and dynamics. acs.org |

| Protein-Peptide Docking | Predicts the binding mode of a peptide to a protein receptor. vietnamjournal.ru | Utilizes scoring functions to evaluate the fit and interaction energy. vietnamjournal.ru |

| Machine Learning (e.g., Random Forest) | Predicts structural features or biological activity based on sequence information. gla.ac.uk | Trained on large datasets of known peptide structures and functions. nih.gov |

| 3D Profile Method | Identifies potential amyloid-forming hexapeptide segments. pnas.org | Maps peptide sequences onto an ensemble of structural templates. pnas.orgnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.